molecular formula C20H25ClN2O B13750733 4-(2-(N-(alpha-(p-Chlorophenyl)benzyl)-N-methylamino)ethyl)morpholine CAS No. 23892-48-0

4-(2-(N-(alpha-(p-Chlorophenyl)benzyl)-N-methylamino)ethyl)morpholine

Cat. No.: B13750733
CAS No.: 23892-48-0
M. Wt: 344.9 g/mol
InChI Key: OVLXBFCUWMLQLL-UHFFFAOYSA-N
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Description

4-(2-(N-(alpha-(p-Chlorophenyl)benzyl)-N-methylamino)ethyl)morpholine is a complex organic compound that features a morpholine ring substituted with a benzyl group containing a p-chlorophenyl and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(N-(alpha-(p-Chlorophenyl)benzyl)-N-methylamino)ethyl)morpholine typically involves multiple steps:

    Formation of the Benzyl Intermediate: The initial step involves the reaction of p-chlorobenzyl chloride with benzylamine to form the intermediate N-(alpha-(p-chlorophenyl)benzyl)amine.

    Alkylation: The intermediate is then alkylated with N-methylaminoethyl chloride under basic conditions to introduce the N-methylamino group.

    Cyclization: Finally, the compound undergoes cyclization with morpholine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-(N-(alpha-(p-Chlorophenyl)benzyl)-N-methylamino)ethyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the aromatic ring or other reducible groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or morpholine ring positions, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced aromatic rings or amines.

    Substitution: Formation of substituted benzyl or morpholine derivatives.

Scientific Research Applications

4-(2-(N-(alpha-(p-Chlorophenyl)benzyl)-N-methylamino)ethyl)morpholine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding assays.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(2-(N-(alpha-(p-Chlorophenyl)benzyl)-N-methylamino)ethyl)morpholine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target neurotransmitter receptors, enzymes, or ion channels.

    Pathways Involved: It can modulate signaling pathways by binding to receptors or inhibiting enzyme activity, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(N-(alpha-(p-Chlorophenyl)benzyl)-N-methylamino)ethyl)piperidine
  • 4-(2-(N-(alpha-(p-Chlorophenyl)benzyl)-N-methylamino)ethyl)thiomorpholine

Uniqueness

4-(2-(N-(alpha-(p-Chlorophenyl)benzyl)-N-methylamino)ethyl)morpholine is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and industrial applications.

Properties

23892-48-0

Molecular Formula

C20H25ClN2O

Molecular Weight

344.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)-phenylmethyl]-N-methyl-2-morpholin-4-ylethanamine

InChI

InChI=1S/C20H25ClN2O/c1-22(11-12-23-13-15-24-16-14-23)20(17-5-3-2-4-6-17)18-7-9-19(21)10-8-18/h2-10,20H,11-16H2,1H3

InChI Key

OVLXBFCUWMLQLL-UHFFFAOYSA-N

Canonical SMILES

CN(CCN1CCOCC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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